2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
2-heptyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-4-5-6-7-8-11-15-13-14-10(2)9-12(18)17(13)16-11/h9H,3-8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLLJVANRKUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NC2=NC(=CC(=O)N2N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for Triazolo[1,5-a]pyrimidines
The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between 3-amino-1,2,4-triazole derivatives and β-dicarbonyl compounds. Ethyl acetoacetate is a common precursor for introducing methyl substituents at position 5, as demonstrated in multiple studies. For 2-heptyl-5-methyl-triazolo[1,5-a]pyrimidin-7-ol, the heptyl group at position 2 necessitates either pre-functionalization of the triazole precursor or post-cyclization alkylation.
The introduction of the heptyl group at position 2 of the triazolopyrimidine core requires synthesis of 1-heptyl-3-amino-1,2,4-triazole. This intermediate is synthesized via alkylation of 3-amino-1,2,4-triazole with heptyl bromide under basic conditions:
Procedure :
- 3-Amino-1,2,4-triazole (10 mmol) is dissolved in dry DMF, followed by addition of heptyl bromide (12 mmol) and potassium carbonate (15 mmol).
- The mixture is stirred at 80°C for 24 hours under nitrogen.
- After cooling, the product is extracted with ethyl acetate, washed with water, and purified via column chromatography (hexane/ethyl acetate, 3:1).
Yield : ~60–70% (estimated based on analogous alkylation reactions).
Cyclocondensation to Form the Triazolopyrimidine Core
The key step involves condensing 1-heptyl-3-amino-1,2,4-triazole with ethyl acetoacetate to assemble the bicyclic structure. This reaction proceeds via nucleophilic attack and cyclodehydration:
Procedure :
- 1-Heptyl-3-amino-1,2,4-triazole (5 mmol) and ethyl acetoacetate (6 mmol) are refluxed in glacial acetic acid (30 mL) for 30 hours.
- The reaction mixture is concentrated under reduced pressure, and the residue is triturated with ice-cold water.
- The precipitate is filtered and recrystallized from ethanol to yield 2-heptyl-5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
Yield : 75–85% (based on similar condensations in literature).
Mechanistic Insight :
The reaction proceeds via initial formation of an enamine intermediate, followed by intramolecular cyclization and aromatization. The hydroxyl group at position 7 arises from hydrolysis of an intermediate acetylated species during workup.
Alternative Pathway via Chlorination and Hydrolysis
For derivatives where direct hydroxylation is challenging, a two-step chlorination-hydrolysis sequence may be employed:
Step 1: Chlorination
- The 7-hydroxyl group of the initial cyclocondensation product is replaced with chlorine using phosphorus oxychloride (POCl₃).
- Conditions : Reflux with POCl₃ (10 equiv) for 3 hours, followed by neutralization with aqueous sodium bicarbonate.
Step 2: Hydrolysis
- The 7-chloro intermediate is treated with aqueous NaOH (2M) at 50°C for 2 hours to regenerate the 7-hydroxyl group.
Yield : 80–90% for chlorination; 95% for hydrolysis.
Spectroscopic Characterization
IR Spectroscopy :
- The hydroxyl group at position 7 exhibits a broad stretch at 3200–3400 cm⁻¹.
- Triazole and pyrimidine ring vibrations appear at 1600–1500 cm⁻¹ (C=N) and 1450–1400 cm⁻¹ (C-N).
¹H NMR (DMSO-d₆) :
- δ 1.25–1.35 (m, 10H, heptyl CH₂), δ 1.60 (pent, 2H, CH₂CH₂CH₂), δ 2.45 (s, 3H, C5-CH₃), δ 4.20 (t, 2H, N-CH₂), δ 8.40 (s, 1H, C3-H).
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct cyclocondensation | 75–85 | ≥95 | One-pot synthesis |
| Chlorination-hydrolysis | 70–80 | ≥98 | Higher purity via intermediate isolation |
Challenges and Optimization
- Regioselectivity in alkylation : Achieving exclusive N1-alkylation of 3-amino-1,2,4-triazole requires careful control of stoichiometry and reaction time.
- Solvent effects : Acetic acid enhances cyclization efficiency but may protonate the triazole, slowing reactivity. Switching to ethanol with catalytic HCl improves yields in some cases.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties. It has shown promise as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Key analogues and their differences are summarized below:
Table 1: Substituent Variations in Triazolopyrimidine Derivatives
Key Observations :
- Lipophilicity : The heptyl chain in the target compound significantly increases LogP compared to shorter alkyl or aromatic substituents (e.g., 5-methyl or 5-phenyl derivatives) .
- Solubility : Hydroxyl groups at position 7 improve aqueous solubility, whereas chloro substituents (e.g., 5a) enhance electrophilicity but reduce solubility .
- Thermal Stability : Melting points correlate with crystallinity; 5-methyl derivatives (4a) exhibit higher mp (287°C) due to hydrogen bonding .
Key Findings :
- Anti-infective Activity : Chloro-substituted derivatives (e.g., 5t) show anti-tubercular efficacy (IC₅₀ ~1.8 μM) due to improved membrane penetration .
- Agrochemical Use : 5-Phenyl derivatives with sulfonamide groups (e.g., ALS inhibitors) exhibit herbicidal activity by mimicking sulfonylureas .
- Electrochemical Behavior: Triazolopyrimidinones with morpholinomethyl groups (S3-TP) display distinct redox profiles, useful for drug design .
Structural-Activity Relationships (SAR)
- Position 2 : Long alkyl chains (heptyl) enhance lipid solubility but may reduce metabolic stability. Shorter chains (methyl) or aromatic groups balance solubility and target binding .
- Position 5 : Methyl or phenyl groups stabilize the core structure, while electron-withdrawing groups (e.g., trifluoromethyl in 4b) increase electrophilicity .
- Position 7 : Hydroxyl groups favor solubility and hydrogen bonding, whereas chloro or alkoxy groups improve reactivity and bioactivity .
Biological Activity
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in treating various diseases, particularly its anticancer and antimicrobial properties.
- Molecular Formula : C13H20N4O
- Molecular Weight : 248.33 g/mol
- InChIKey : DNFQLHWAWFIFBB-UHFFFAOYSA-N
- SMILES : OC1=CC(=Nc2nc(CCCCCCC)n[n]12)C
Biological Activity Overview
The biological activities of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol are primarily linked to its structural properties that allow it to interact with various biological targets. The following sections detail specific activities observed in research studies.
Anticancer Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance:
- Cell Lines Tested : The compound has shown promising antiproliferative activity against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as the ERK signaling pathway. This results in decreased phosphorylation levels of ERK1/2 and other related proteins, leading to cell cycle arrest and apoptosis in cancer cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 | MCF-7 | 13.1 | ERK pathway inhibition |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Target Organisms : It has been tested against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC value of 0.21 μM against these bacterial strains, indicating strong antibacterial activity .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol:
- Synthesis and Evaluation : A study synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and assessed their biological activities. Compound H12 was identified as the most potent with significant antiproliferative effects across multiple cancer cell lines.
- Microwave-Mediated Synthesis : An eco-friendly method for synthesizing these compounds under microwave conditions yielded high purity and efficiency. This method is crucial for developing compounds with potential pharmaceutical applications .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding interactions of these compounds with various biological targets. These studies help in understanding the structure-activity relationship (SAR) and optimizing lead compounds for better efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
